molecular formula C12H19NO5 B1428320 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid CAS No. 1251006-00-4

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B1428320
CAS No.: 1251006-00-4
M. Wt: 257.28 g/mol
InChI Key: ZNSDOJYTRJPKOY-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in various chemical reactions.

Preparation Methods

The synthesis of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable aziridine with a carbonyl compound under acidic conditions to form the spirocyclic intermediate. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing the compound to selectively react with specific enzymes or receptors. The spirocyclic structure contributes to its unique binding properties, facilitating interactions with biological macromolecules. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of the Boc group and spirocyclic framework, which provides a balance of stability and reactivity suitable for diverse applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)5-4-8(17-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSDOJYTRJPKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251006-00-4
Record name 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Reactant of Route 3
2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Reactant of Route 6
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2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid

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